Sodium 1-Cyanocyclopropanecarboxylate

Description

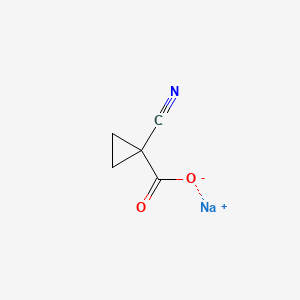

Sodium 1-cyanocyclopropanecarboxylate is a cyclopropane derivative featuring a cyano group (-CN) and a carboxylate group (-COO⁻Na⁺) attached to the same carbon atom of the strained cyclopropane ring. This compound is of interest in organic synthesis and pharmaceutical research due to its unique electronic and steric properties. The sodium counterion enhances its solubility in polar solvents, making it advantageous for aqueous-phase reactions and biological applications .

Properties

Molecular Formula |

C5H4NNaO2 |

|---|---|

Molecular Weight |

133.08 g/mol |

IUPAC Name |

sodium;1-cyanocyclopropane-1-carboxylate |

InChI |

InChI=1S/C5H5NO2.Na/c6-3-5(1-2-5)4(7)8;/h1-2H2,(H,7,8);/q;+1/p-1 |

InChI Key |

KULSYECHBVJFLZ-UHFFFAOYSA-M |

Canonical SMILES |

C1CC1(C#N)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation via Sulphur Ylide Methodology

One of the classical and widely employed synthetic routes to functionally substituted cyclopropanes, including this compound, involves the use of sulphur ylides. These ylides react with α,β-unsaturated esters or related substrates to form cyclopropane rings with functional groups.

Sulphur Ylide Types and Reactivity : Dimethylsulphonium methylide and related sulphonium ylides have been used to synthesize various cyclopropanes, including those bearing cyano and carboxylate groups. The reaction typically proceeds via a betaine intermediate, leading to cyclopropane formation with moderate to good yields (13% to 90% depending on substrates and conditions).

Example Synthesis : The reaction of sodium derivatives of acids with vinyldimethylsulphonium methyl sulphates at low temperatures (around 0°C) in alcoholic solutions has been used to prepare 1,1-dicyano-2-phenylcyclopropanecarboxylate analogs with yields around 42%. This approach can be adapted to prepare this compound by selecting appropriate cyano- and carboxylate-containing precursors.

Reaction Conditions : The reaction is typically conducted under mild temperatures (−20 to 0°C) in solvents such as oxolane or alcohols, with an excess of ylide to drive the cyclopropanation. The use of optically active ylides can also induce stereoselectivity in the product.

Anionic Ring-Opening Polymerization of Alkyl 1-Cyanocyclopropanecarboxylates

While this method primarily focuses on polymerization, the monomeric alkyl 1-cyanocyclopropanecarboxylates, precursors to this compound, are synthesized via specific cyclopropanation routes and can be converted to the sodium salt.

Monomer Synthesis : Alkyl 1-cyanocyclopropanecarboxylates are prepared by cyclopropanation of cyano-substituted unsaturated esters using nucleophilic initiators such as thiophenolate salts (PhSNa among others). The reaction conditions involve moderate temperatures (30–60 °C) and careful control to avoid side reactions.

Conversion to Sodium Salt : The alkyl ester form can be hydrolyzed under basic conditions to yield this compound. This step typically involves saponification with sodium hydroxide in aqueous or alcoholic media, followed by isolation of the sodium salt.

Polymerization Relevance : The stability of the cyanoacetate carbanion in air and the ability to initiate polymerization with sodium thiophenolate indicate the feasibility of generating this compound under controlled anionic conditions.

Summary Table of Preparation Methods

Research Findings and Analysis

The sulphur ylide method remains a robust and versatile approach to synthesize functionally substituted cyclopropanes, including this compound, with moderate to high yields and potential for stereochemical control.

Anionic ring-opening polymerization studies reveal that the sodium salt form of 1-cyanocyclopropanecarboxylate can be generated and stabilized under carefully controlled conditions, particularly using sodium thiophenolate initiators.

Hydrolysis of alkyl esters derived from cyclopropanecarboxylates is an effective and straightforward method to obtain the sodium salt, enabling further applications in polymer chemistry and synthesis.

Alternative synthetic routes involving phosphonate chemistry offer promising avenues for the synthesis of polyfunctional cyclopropanes, which may be adapted for this compound derivatives.

Chemical Reactions Analysis

Types of Reactions: Sodium 1-Cyanocyclopropanecarboxylate undergoes various chemical reactions, including:

Hydrolysis: Selective hydrolysis of the nitrile group to form 1-carbamoylcyclopropane-1-carboxylate.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyanide group.

Common Reagents and Conditions:

Hydrolysis: Hydroxylamine and sodium acetate are commonly used for the selective hydrolysis of the nitrile group.

Substitution: Typical reagents include alkyl halides and other electrophiles that can react with the cyanide group.

Major Products Formed:

Scientific Research Applications

Sodium 1-Cyanocyclopropanecarboxylate has several applications in scientific research:

Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Sodium 1-Cyanocyclopropanecarboxylate involves its ability to undergo selective hydrolysis and substitution reactions. The compound’s effects are mediated through its interaction with various molecular targets, including enzymes and receptors, depending on the specific application. The cyanide group plays a crucial role in these interactions, facilitating the formation of new chemical bonds and the modification of existing ones .

Comparison with Similar Compounds

Ethyl 1-Cyanocyclopropanecarboxylate

- Structure: Ethyl ester derivative (C₇H₉NO₂) with an ethyl group replacing the sodium ion.

- Properties :

- Applications : Widely used as an intermediate in Ti-Claisen condensations and other cyclopropane ring-forming reactions .

- Key Difference : The ethyl ester lacks the ionic character of the sodium salt, limiting its utility in aqueous systems but favoring organic-phase syntheses .

1-Cyanocyclopropanecarboxylic Acid

- Structure: Free carboxylic acid form (C₅H₅NO₂).

- Properties :

- Applications : Used in synthesizing amidine-based inhibitors, such as sphingosine kinase1 subtype-selective inhibitors .

- Key Difference : The acidic proton reduces stability in basic conditions, whereas the sodium salt offers improved handling and shelf life .

1-Cyanocyclopentanecarboxylic Acid

- Structure: Cyclopentane ring instead of cyclopropane (C₇H₉NO₂).

- Properties :

- Key Difference : The cyclopentane ring alters electronic and steric effects, diminishing the compound's utility in strain-driven reactions .

Comparative Data Table

Q & A

Q. What are the optimal synthetic routes for Sodium 1-cyanocyclopropanecarboxylate, and how do reaction conditions influence yield?

this compound can be synthesized via cyclopropanation of cyanoacetate derivatives. For example, analogous compounds like ethyl 1-cyano-1-cyclopropanecarboxylate are prepared by reacting ethyl cyanoacetate with 1,2-dibromoethane in the presence of potassium carbonate and DMSO . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency.

- Temperature : Controlled heating (e.g., 60–80°C) minimizes side reactions.

- Base selection : Potassium carbonate facilitates deprotonation and cyclopropane ring closure. Yields typically range from 60–80% under optimized conditions .

Q. How can researchers characterize the purity and structure of this compound?

- NMR Spectroscopy : H and C NMR identify cyclopropane ring protons (δ 1.2–1.8 ppm) and carboxylate/cyano groups (δ 165–175 ppm for COO⁻, δ 115–120 ppm for CN) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+Na]+ at m/z 148.03689 with a predicted collision cross-section of 137.6 Ų) .

- HPLC : Reverse-phase chromatography with UV detection (210–220 nm) assesses purity (>95% recommended for biological assays) .

Q. What are the stability and solubility profiles of this compound under experimental conditions?

- Stability : The compound is hygroscopic and prone to hydrolysis in aqueous media. Store at –20°C under inert gas (e.g., argon) .

- Solubility : Freely soluble in polar solvents (water, DMSO, methanol) but insoluble in non-polar solvents (hexane, ether). Prepare stock solutions in degassed water to minimize degradation .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropane ring influence reactivity in cross-coupling reactions?

The strained cyclopropane ring enhances electrophilicity at the carboxylate carbon, enabling nucleophilic substitutions. For example, in Suzuki-Miyaura couplings, the cyanide group acts as a directing group, stabilizing transition states. Computational studies (DFT) suggest that ring strain lowers activation energy by 10–15 kJ/mol compared to non-cyclopropane analogs . Experimental validation using kinetic isotope effects (KIE) or Hammett plots is recommended .

Q. What computational methods are suitable for predicting the physicochemical behavior of this compound?

- Collision Cross-Section (CCS) Prediction : Ion mobility spectrometry (IMS) coupled with machine learning algorithms (e.g., DeepCCS) can predict CCS values (e.g., 126.3 Ų for [M+H]+) to aid in mass spectral interpretation .

- Solubility Parameters : Use COSMO-RS simulations to model solvent interactions and predict log P (estimated –0.5 to 0.2 for water/octanol) .

Q. How can researchers resolve contradictions in reported biological activity data for cyclopropane derivatives?

Discrepancies in cytotoxicity or enzyme inhibition data may arise from:

- Purity Variability : Impurities >5% can skew results; validate via orthogonal methods (e.g., LC-MS and elemental analysis) .

- Assay Conditions : pH-sensitive carboxylate groups may alter binding affinity. Conduct dose-response curves across pH 6.0–8.0 to identify optimal activity .

Q. What strategies improve the regioselectivity of this compound in multi-step syntheses?

- Protecting Groups : Temporarily protect the carboxylate (e.g., as a methyl ester) to direct reactivity to the cyano group .

- Catalysis : Pd-catalyzed C–H activation selectively functionalizes the cyclopropane ring at the trans-position .

Methodological Guidelines

- Synthetic Reproducibility : Document inert atmosphere protocols (e.g., Schlenk line) and moisture-free solvents to ensure reaction consistency .

- Data Validation : Use PubChem or Reaxys to cross-reference spectral data (e.g., InChIKey: QNQYMXXUAFDGIQ-UHFFFAOYSA-N) .

- Ethical Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail and data transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.